Physicochemical Profiling and Medicinal Utility of 3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Privileged Scaffold for Drug Discovery
Physicochemical Profiling and Medicinal Utility of 3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Privileged Scaffold for Drug Discovery
Executive Summary
The compound 3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 1247519-63-6) represents a highly specialized, functionally dense building block increasingly utilized in modern medicinal chemistry and drug discovery [1]. By integrating a conformationally restricted pyrrolidin-2-one core with a strongly electron-withdrawing trifluoroethyl group and a versatile secondary amine, this molecule offers a unique physicochemical profile. This whitepaper deconstructs the structural rationale behind the molecule, outlines its core physicochemical properties, and provides self-validating experimental protocols for its characterization in a drug discovery setting.
Structural Deconstruction & Mechanistic Rationale
To understand the utility of this molecule, one must analyze the causality between its structural motifs and the resulting physicochemical behavior.
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The Pyrrolidin-2-one Core (Gamma-Lactam): The five-membered lactam ring is a "privileged scaffold" that provides conformational rigidity while maintaining a relatively low molecular weight [2]. The sp3 -hybridized carbons allow the molecule to explore three-dimensional pharmacophore space via "pseudorotation," a critical factor for binding to complex protein pockets. Furthermore, the amide carbonyl acts as a strong hydrogen bond acceptor.
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The N-(2,2,2-Trifluoroethyl) Motif: The incorporation of the trifluoroethyl group is a strategic choice to modulate both lipophilicity and metabolic stability [3]. The strong inductive electron-withdrawing effect of the three fluorine atoms decreases the electron density on the adjacent lactam nitrogen. Mechanistically, this electron depletion raises the oxidation potential of the nitrogen, effectively shielding the molecule from Cytochrome P450 (CYP)-mediated N-dealkylation—a common metabolic liability in standard N-alkylated heterocycles.
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The 3-(Methylamino) Substituent: Positioned alpha to the carbonyl, this secondary amine introduces a basic center to the molecule. It serves as both a hydrogen bond donor and acceptor, improving aqueous solubility at physiological pH (via protonation). It also acts as the primary vector for further synthetic elaboration, such as amide coupling or reductive amination.
Caption: Structural deconstruction mapping the functional groups to their physicochemical and metabolic impacts.
Physicochemical Properties Profile
The interplay of the hydrophilic pyrrolidone core and the lipophilic trifluoroethyl tail results in an amphiphilic nature, making it highly permeable yet soluble. Below is the synthesized quantitative data for this compound [1].
| Property | Value | Mechanistic Implication |
| Chemical Formula | C7H11F3N2O | Balances heavy atom count for lead-like space. |
| Molecular Weight | 196.17 g/mol | Well below the Lipinski limit of 500 Da, ensuring high ligand efficiency. |
| Monoisotopic Mass | 196.08235 Da | Critical for high-resolution MS identification. |
| H-Bond Donors (HBD) | 1 | Provided by the secondary methylamine; ensures target engagement. |
| H-Bond Acceptors (HBA) | 3 | Carbonyl oxygen, amine nitrogen, and lactam nitrogen. |
| Rotatable Bonds | 3 | Low flexibility minimizes entropic penalty upon target binding. |
| Predicted pKa | ~7.8 - 8.2 | The basic amine is partially protonated at physiological pH (7.4). |
| Predicted LogP | 1.2 - 1.6 | Ideal range for oral bioavailability and membrane permeability. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of this molecule must rely on robust, self-validating analytical systems. Standard UV-based assays are insufficient here due to the lack of a strong UV chromophore (only an isolated amide carbonyl is present). Therefore, Mass Spectrometry (MS) is strictly required.
Protocol A: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS/MS
Rationale: LogD is preferred over LogP because the methylamino group is ionizable. The shake-flask method coupled with LC-MS/MS ensures that trace impurities do not skew the partition coefficient, as the MS selectively monitors the exact mass ( m/z 197.09 [M+H]+ ).
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Phase Saturation: Pre-saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.
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Sample Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of the stock into a glass vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated 1-octanol.
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Equilibration: Cap the vial and agitate on an orbital shaker at 300 rpm for 60 minutes at exactly 25°C.
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Phase Separation: Centrifuge the biphasic mixture at 3,000 x g for 15 minutes to break any micro-emulsions. Self-Validation Check: Ensure a sharp, visible meniscus with no turbidity in either phase.
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Extraction and Dilution: Carefully aliquot 50 µL from the octanol phase and 50 µL from the aqueous phase into separate LC-MS vials. Dilute the octanol sample 1:100 with methanol to ensure it falls within the linear dynamic range of the mass spectrometer.
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LC-MS/MS Quantification: Inject both samples into a triple quadrupole LC-MS. Integrate the area under the curve (AUC) for the m/z 197.09 → fragment transition.
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Calculation: LogD7.4=log10(AUCaqueousAUCoctanol×DilutionFactor) .
Protocol B: Human Liver Microsome (HLM) Stability Assay
Rationale: To validate the hypothesis that the trifluoroethyl group shields the molecule from CYP-mediated degradation, an in vitro half-life assay must be performed with active cofactors.
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Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
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Pre-Incubation: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.
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Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
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Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Self-Validation Check: The t=0 sample must be extracted prior to NADPH addition to establish the 100% baseline.
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Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
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Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant ( k ) and the in vitro half-life ( t1/2=0.693/k ).
Caption: Step-by-step workflow for validating the metabolic stability of the compound using Human Liver Microsomes.
Conclusion
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a highly engineered scaffold that perfectly illustrates modern drug design principles. By combining the rigid, target-engaging properties of a pyrrolidone ring with the metabolic shielding of a trifluoroethyl group, it provides an optimal starting point for hit-to-lead campaigns. Accurate physicochemical profiling utilizing MS-driven protocols is essential to fully leverage its potential in therapeutic development.
References
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PubChemLite. "3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one; CAS 1247519-63-6." National Center for Biotechnology Information. Available at: [Link]
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Li Petri, G., Raimondi, M. V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021, 379(5). Available at: [Link]
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Tolnai, G. L., Székely, A., Makó, Z., et al. "Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization." Chemical Communications, 2015, 51, 4443-4445. Available at: [Link]
